Sub-Picomolar PDE4B1 Inhibition: A >70,000-Fold Advantage Over DNMT3A
3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine demonstrates exceptionally potent inhibition of human recombinant PDE4B1 with an IC50 of 0.316 nM [1]. In stark contrast, its activity against DNA methyltransferase 3A (DNMT3A) is negligible, with an IC50 of 23,000 nM [2]. This 72,785-fold difference in potency establishes a clear selectivity window for PDE4B1-driven applications.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.316 nM (PDE4B1); IC50 = 23,000 nM (DNMT3A) |
| Comparator Or Baseline | Same compound tested against two distinct targets: PDE4B1 and DNMT3A |
| Quantified Difference | 72,785-fold higher potency against PDE4B1 vs DNMT3A |
| Conditions | Inhibition of full-length human recombinant PDE4B1 using [3H]-cAMP as substrate by scintillation proximity assay; Inhibition of DNMT3A using [3H]-SAM as substrate incubated for 1 hr by scintillation counter analysis |
Why This Matters
This selectivity profile ensures that experimental outcomes are driven primarily by PDE4B1 modulation rather than off-target epigenetic effects, a critical consideration for target validation studies.
- [1] BindingDB Entry BDBM50148240. IC50 = 0.316 nM against PDE4B1. View Source
- [2] BindingDB Entry BDBM50148240. IC50 = 23,000 nM against DNMT3A. View Source
